molecular formula C11H20N2 B15259140 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine

Cat. No.: B15259140
M. Wt: 180.29 g/mol
InChI Key: YZTOIWSLPIBFFE-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)piperazine ( 1247097-49-9) is a piperazine-based chemical building block of interest in medicinal chemistry and drug discovery . This compound features a piperazine core substituted with a 2-methylpropyl group and a propargyl (prop-2-yn-1-yl) moiety, the latter providing a versatile handle for further synthetic modification via click chemistry . Piperazine derivatives are frequently utilized in pharmaceutical research to optimize the physicochemical properties of lead molecules and as a scaffold to arrange pharmacophoric groups for target interaction . The propargyl group is particularly valuable for constructing more complex molecular architectures through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is widely used to create 1,2,3-triazole linkages, which are stable bioisosteres found in compounds with diverse biological activities. Research on closely related propargyl-containing piperazines demonstrates their application as key intermediates in synthesizing hybrid molecules for evaluating anti-proliferative activity against various human cancer cell lines . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-(2-methylpropyl)-4-prop-2-ynylpiperazine

InChI

InChI=1S/C11H20N2/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h1,11H,5-10H2,2-3H3

InChI Key

YZTOIWSLPIBFFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine typically involves the reaction of piperazine with 2-methylpropyl bromide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The prop-2-yn-1-yl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Route Biological Activity/Applications References
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)piperazine N1: 2-methylpropyl; N4: propargyl Nucleophilic substitution (e.g., K₂CO₃, CHCl₃/H₂O) Potential antimicrobial/click chemistry scaffolds
1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine N1: 2-methoxyphenyl; N4: propargyl Condensation of 1-(3-chloropropyl)piperazine with 2-methoxyphenyl precursors High 5-HT₁A receptor affinity (CNS modulation)
1-(p-Tolyl)-4-(prop-2-yn-1-yl)piperazine N1: p-tolyl; N4: propargyl Click chemistry with pleuromutilin derivatives Anti-MRSA activity (MIC: 0.5–4 µg/mL)
1-(4-Fluorophenyl)-4-(prop-2-yn-1-yl)piperazine N1: 4-fluorophenyl; N4: propargyl Similar to above; fluorophenyl group enhances lipophilicity Antimicrobial, improved metabolic stability
1-(3-Phenylpropyl)piperazine (GBR 12909) N1: 3-phenylpropyl; N4: H Alkylation of piperazine with 3-phenylpropyl halides Dopamine transporter inhibition (IC₅₀: 8–90 nM)

Key Findings:

Substituent Effects on Activity :

  • Aromatic vs. Aliphatic Groups : Aryl substituents (e.g., 2-methoxyphenyl) enhance CNS receptor binding (e.g., 5-HT₁A, D₂), while aliphatic groups (e.g., 2-methylpropyl) may improve solubility or metabolic stability .
  • Propargyl Group : The terminal alkyne enables click chemistry for bioconjugation, as seen in pleuromutilin derivatives (e.g., compound 52 ) with potent anti-MRSA activity .

Pharmacological Profiles: Antimicrobial Activity: Propargyl-containing piperazines (e.g., 52, 55) show MIC values as low as 0.5 µg/mL against MRSA, attributed to triazole-mediated membrane disruption .

Physicochemical Properties :

  • Solubility : Aliphatic substituents (e.g., 2-methylpropyl) enhance hydrophobicity, while hydroxyl or methoxy groups improve water solubility .
  • Stability : Propargyl derivatives are prone to oxidation but stabilize when conjugated via click chemistry .

Table 2: ADMET and Drug-Likeness Comparison

Property This compound 1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine 1-(p-Tolyl)-4-(prop-2-yn-1-yl)piperazine
Molecular Weight (g/mol) ~237 ~287 ~281
LogP ~2.5 (estimated) ~3.1 ~3.3
H-bond Donors 0 0 0
Lipinski Rule Compliance Yes (≤5 H-bond donors/acceptors, MW < 500) Yes Yes
CYP450 Inhibition Risk Low (no aromatic amines) Moderate (methoxy group metabolism) Moderate (tolyl group metabolism)

Data inferred from structural analogs and computational models

Q & A

Q. How are waste byproducts disposed of ethically?

  • Methodological Answer : Neutralization of acidic/basic residues precedes disposal. Solid waste is incinerated in EPA-compliant facilities. Compliance with TSCA and CERCLA regulations is mandatory .

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